Methyl 2-bromo-3-cyano-5-methylbenzoate
Description
Methyl 2-bromo-3-cyano-5-methylbenzoate is a substituted benzoate ester featuring bromo (Br), cyano (CN), and methyl (CH₃) groups at positions 2, 3, and 5 of the aromatic ring, respectively. Its molecular formula is C₁₀H₈BrNO₂, with a molecular weight of 266.08 g/mol (calculated). The compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, owing to its electron-withdrawing substituents that influence reactivity and regioselectivity in further reactions.
Properties
IUPAC Name |
methyl 2-bromo-3-cyano-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-3-7(5-12)9(11)8(4-6)10(13)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVYKKWGTUFRMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)OC)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-3-cyano-5-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-cyano-5-methylbenzoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions to ensure complete bromination.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative is coupled with a brominated benzoate ester in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination processes. These processes are optimized for high efficiency and yield, utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-cyano-5-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux.
Major Products
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Reduction: 2-amino-3-cyano-5-methylbenzoate.
Hydrolysis: 2-bromo-3-cyano-5-methylbenzoic acid.
Scientific Research Applications
Methyl 2-bromo-3-cyano-5-methylbenzoate is utilized in several scientific research areas:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As a precursor for drugs targeting specific biological pathways.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-bromo-3-cyano-5-methylbenzoate depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The bromine and cyano groups can participate in various interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Isomers and Positional Variants
Key structural analogs include positional isomers and derivatives with modified functional groups. Below is a comparative analysis based on substituent arrangement and properties:
Table 1: Structural Comparison of Methyl 2-Bromo-3-Cyano-5-Methylbenzoate and Analogues
Physical and Chemical Properties
- Solubility: The target compound’s cyano group reduces polarity compared to Methyl 5-bromo-2-hydroxy-3-methoxybenzoate (), which has hydroxyl and methoxy groups that enhance water solubility via hydrogen bonding . Ethyl 2-amino-3-bromo-5-methylbenzoate () may exhibit higher solubility in polar aprotic solvents due to the amino group’s basicity .
- Reactivity: Bromine at position 2 in the target compound activates the ring for electrophilic substitution at positions ortho/para to the Br. In contrast, Methyl 3-bromo-5-cyanobenzoate (CAS 1031927-03-3) directs reactions to positions influenced by both Br and CN . The amino group in Ethyl 2-amino-3-bromo-5-methylbenzoate facilitates coupling reactions (e.g., amide formation), unlike the cyano group in the target compound, which is more inert but participates in nucleophilic additions .
Stability :
- Ester groups in all compounds are prone to hydrolysis under acidic/basic conditions. Methyl 5-bromo-2-hydroxy-3-methoxybenzoate () may undergo faster degradation due to the hydroxyl group’s acidity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
